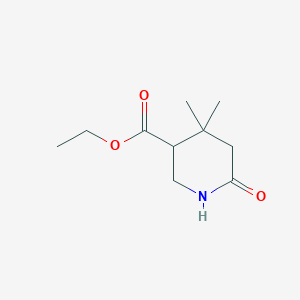
Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The molecule also contains a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .
Chemical Reactions Analysis
The Boc group is known to be quite stable but can be removed under acidic conditions or with certain reagents . The diethyl acetate groups might undergo hydrolysis under acidic or basic conditions to yield acetic acid and ethanol.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the Boc group might increase the overall hydrophobicity of the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Methodologies : This compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic and fluorinated compounds. For instance, its use in the preparation of diethyl (2S,3R)‐2‐(N‐tert‐butoxycarbonyl)amino‐3-Hydroxysuccinate outlines a pathway for producing stereochemically complex molecules through steps such as annulation, epoxide formation, and stereoselective reactions (Saitô, Komada, & Moriwake, 2003).
- Crystal Structure Analysis : Studies on the crystal structure of lacidipine phototransformation product, a compound structurally related to the query chemical, provide insights into its photostability and potential applications in materials science (Simonič, Zupančič, Golobič, Golič, & Stanovnik, 2008).
Material Science Applications
- Free Volume Manipulation in Polymers : The tert-butoxycarbonyl (t-BOC) moiety, a functional group related to the compound of interest, is utilized in altering the physical packing structure and gas transport properties of polyimide films. This showcases the application of such compounds in engineering the physical properties of materials for specific industrial applications (Lin et al., 2020).
Chemoselective Reactions and Catalysis
- Chemoselectivity and Antimicrobial Activity : The chemoselectivity of derivatives towards hydrazine hydrate and their antimicrobial activity demonstrate the bioactive potential of these compounds, further expanding their applicability beyond synthetic chemistry to biomedical research (Gadaginamath & Shyadligeri, 2000).
Environmental and Sustainable Chemistry
- Sustainable Synthesis Approaches : The exploration of diethylene glycol as an ethyne equivalent in the synthesis of 2,3-disubstituted furan exemplifies the move towards more sustainable and environmentally friendly chemical processes. Such research underlines the importance of developing green chemistry pathways for the synthesis of complex molecules (Yu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3,5-bis(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29F2NO6/c1-6-25-14(22)8-12-10-21(16(24)27-17(3,4)5)11-13(18(12,19)20)9-15(23)26-7-2/h12-13H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGPLDXODZVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CC(C1(F)F)CC(=O)OCC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2779281.png)

![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)
![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)






![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)

![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)